2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- is a heterocyclic compound that features a pyrimidinone core with an amino group at the 4-position and a pyran ring attached to the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- can be achieved through several synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).
Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature, pressure, and solvent, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the 4-position.
Scientific Research Applications
2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4(3H)-one: This compound is structurally similar and has been used as a molecular scaffold in the design of biologically active compounds.
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: Another related compound with applications in heterocyclic chemistry.
Uniqueness
2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- is unique due to its specific structural features, such as the combination of a pyrimidinone core with a pyran ring and an amino group
Properties
CAS No. |
132198-20-0 |
---|---|
Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
4-amino-1-[(2R,6S)-6-(hydroxymethyl)-3,6-dihydro-2H-pyran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H13N3O3/c11-8-4-5-13(10(15)12-8)9-3-1-2-7(6-14)16-9/h1-2,4-5,7,9,14H,3,6H2,(H2,11,12,15)/t7-,9+/m0/s1 |
InChI Key |
XCGYEIVKJJFVIP-IONNQARKSA-N |
Isomeric SMILES |
C1C=C[C@H](O[C@H]1N2C=CC(=NC2=O)N)CO |
Canonical SMILES |
C1C=CC(OC1N2C=CC(=NC2=O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.